Product packaging for 5-(1-Propynyl)-2'-deoxyuridine(Cat. No.:CAS No. 84558-94-1)

5-(1-Propynyl)-2'-deoxyuridine

Número de catálogo: B1595973
Número CAS: 84558-94-1
Peso molecular: 266.25 g/mol
Clave InChI: HFJMJLXCBVKXNY-IVZWLZJFSA-N
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Descripción

The Role of Modified Nucleosides in Molecular Biology and Biotechnology

Nucleosides, the fundamental units of DNA and RNA, are central to the storage and expression of genetic information. acs.org Beyond their natural forms, chemically modified nucleosides have emerged as indispensable tools in both research and therapeutic applications. acs.org These synthetic molecules, which feature alterations to the sugar or base components, offer a range of enhanced properties that can be exploited for various purposes. pageplace.de

In molecular biology, modified nucleosides are crucial for probing the intricacies of nucleic acid structure and function. acs.org They are incorporated into oligonucleotides to enhance their stability against degradation by cellular enzymes, a critical feature for applications like antisense therapy and RNA interference (RNAi). polarisoligos.com Furthermore, modifications can increase the binding affinity and specificity of an oligonucleotide to its target sequence, a property that is vital for the development of diagnostic probes and therapeutic agents. glenresearch.com The success of mRNA vaccines, for instance, has underscored the potential of RNA-based therapeutics, which often rely on modified nucleosides to improve efficacy and biological resilience. polarisoligos.com

The applications of modified nucleosides are vast and continue to expand. They are integral to:

Molecular Diagnostics: Designing probes for detecting specific DNA or RNA sequences in assays like quantitative PCR (qPCR) and microarrays. polarisoligos.com

Therapeutic Oligonucleotides: Developing treatments for a range of diseases, including cancer and genetic disorders, by modulating gene expression. polarisoligos.com

Gene Editing: Playing a critical role in ensuring the accuracy and stability of gene-editing technologies. polarisoligos.com

Synthetic Biology: Constructing novel genetic circuits and biological systems with applications in biotechnology and environmental science. polarisoligos.com

Overview of 5-(1-Propynyl)-2'-deoxyuridine as a Pyrimidine (B1678525) Analog

This compound is a synthetic nucleoside that belongs to the class of pyrimidine analogs. ontosight.ai Structurally, it is closely related to the natural nucleoside thymidine (B127349). The key difference lies in the substitution at the 5-position of the uracil (B121893) base. Instead of the methyl group found in thymidine, this compound possesses a propynyl (B12738560) group (a three-carbon chain with a triple bond). ontosight.ai This seemingly small change has profound effects on the molecule's properties and its interactions within a nucleic acid duplex.

The introduction of the propynyl group at the C5 position of the pyrimidine ring is a key modification that enhances the thermal stability of DNA duplexes. trilinkbiotech.com This increased stability is attributed to favorable stacking interactions between the planar propynyl group and adjacent bases in the DNA strand. glenresearch.com The propynyl group is more hydrophobic than the methyl group it replaces, which also contributes to increased binding affinity by displacing water molecules from the duplex structure. glenresearch.com

Below is a table summarizing the key chemical properties of this compound:

PropertyValue
Chemical Formula C12H14N2O5
Molecular Weight 266.25 g/mol
Synonyms 5-PROPYNYL-2'-DEOXYURIDINE, 2'-deoxy-5-propynyluridine
CAS Number 84558-94-1

This data is compiled from multiple sources. ontosight.ai

Historical Development and Research Trajectory of Propynyl-Substituted Nucleosides

The journey of propynyl-substituted nucleosides is intertwined with the broader history of nucleoside analog development, which began with the goal of creating antiviral and anticancer agents. nih.gov The concept of using antisense oligonucleotides to inhibit gene expression, first proposed in the late 1970s, spurred the development of novel chemical modifications to improve their therapeutic potential. rsc.orgresearchgate.net

Early research in the 1980s and 1990s focused on overcoming the limitations of natural oligonucleotides, such as their susceptibility to nuclease degradation and their relatively low binding affinity for target RNA sequences. glenresearch.comrsc.org This led to the exploration of various modifications to the sugar, phosphate (B84403) backbone, and nucleobase components of the oligonucleotide.

The synthesis of this compound and its cytidine (B196190) counterpart demonstrated a significant breakthrough. glenresearch.com Researchers found that the incorporation of these C5-propyne modified pyrimidines into oligodeoxynucleotides led to a substantial increase in the stability of duplexes formed with complementary RNA strands. glenresearch.com This enhancement was attributed to the favorable stacking interactions and increased hydrophobicity of the propynyl group. glenresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O5 B1595973 5-(1-Propynyl)-2'-deoxyuridine CAS No. 84558-94-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-2-3-7-5-14(12(18)13-11(7)17)10-4-8(16)9(6-15)19-10/h5,8-10,15-16H,4,6H2,1H3,(H,13,17,18)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJMJLXCBVKXNY-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333080
Record name AG-H-37859
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84558-94-1
Record name 5-(1-Propynyl)-2′-deoxyuridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84558-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Propynyl)-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084558941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG-H-37859
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 5 1 Propynyl 2 Deoxyuridine

Chemical Synthesis Pathways for 5-(1-Propynyl)-2'-deoxyuridine

The creation of this compound and its derivatives relies on sophisticated organic chemistry techniques, primarily involving the formation of a carbon-carbon bond at the C5 position of the uridine (B1682114) base and subsequent phosphorylation.

A primary and efficient method for synthesizing 5-alkynyl pyrimidine (B1678525) nucleosides is the palladium-catalyzed cross-coupling reaction, often a variation of the Sonogashira coupling. This method typically involves the reaction of a halogenated nucleoside precursor, such as 5-iodo-2'-deoxyuridine, with a terminal alkyne, in this case, propyne (B1212725). umich.eduacs.org

The general strategy involves the coupling of 5-iodo-2'-deoxyuridine with propyne gas or a suitable propyne equivalent. umich.eduresearchgate.net The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. A copper(I) co-catalyst, typically copper(I) iodide, is frequently used to facilitate the reaction. researchgate.net The synthesis can be performed on nucleosides with protected hydroxyl groups, such as the 5'-O-(4,4'-dimethoxytrityl) protected derivative, to ensure selectivity and allow for subsequent use in automated oligonucleotide synthesis. umich.eduacs.org

Key components of this synthetic approach are outlined in the table below.

Table 1: Typical Components in Palladium-Catalyzed Synthesis of this compound Derivatives

Component Example Role Reference
Pyrimidine Precursor 5-Iodo-2'-deoxyuridine (5-IdU) The electrophilic partner in the coupling reaction. umich.edumdpi.com
Alkyne Source Propyne gas Provides the 1-propynyl group. researchgate.net
Palladium Catalyst Dichlorobis(triphenylphosphine)palladium(II) The primary catalyst for the C-C bond formation. researchgate.net
Copper Co-catalyst Copper(I) iodide (CuI) Facilitates the transmetalation step in the catalytic cycle. researchgate.net
Base Triethylamine Scavenges the HI produced during the reaction. researchgate.net

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Provides a suitable medium for the reaction. | researchgate.net |

This methodology is highly versatile and has been adapted for the synthesis of a wide array of C5-alkynyl-modified nucleosides, demonstrating its importance in nucleic acid chemistry. acs.orgmdpi.com

The biological activity of nucleoside analogs often requires their conversion to the corresponding 5'-triphosphate form. This conversion can be achieved through either enzymatic or chemical phosphorylation. Chemical phosphorylation procedures are often preferred in laboratory settings for producing large quantities of the triphosphate derivative.

The process typically begins with the monophosphorylation of the 5'-hydroxyl group of the nucleoside. A common method involves reacting the nucleoside with a phosphorylating agent like phosphorus oxychloride (POCl₃) in a suitable solvent, such as trimethyl phosphate (B84403). googleapis.com Subsequent conversion to the triphosphate is often achieved by reacting the initially formed monophosphate or an activated intermediate with pyrophosphate. tandfonline.comnih.gov

Optimization of these procedures is critical for achieving high yields. For instance, in the synthesis of this compound 5'-(alpha-P-borano)triphosphate, an intermediate cyclotriphosphate is formed, which is then hydrolyzed to yield the final linear triphosphate product. tandfonline.com The choice of activating agents and reaction conditions, such as temperature and reaction time, significantly impacts the efficiency of the phosphorylation and the purity of the final product. tandfonline.commdpi.com Protecting the phosphate groups, for example with pivaloyloxymethyl groups, can enhance cell permeability and reduce toxicity in biological applications. nih.gov

Synthesis of Phosphorylated Derivatives

For applications such as polymerase chain reaction (PCR) or the enzymatic synthesis of modified DNA, the 5'-triphosphate derivative of this compound is required. trilinkbiotech.com The synthesis of specialized phosphorylated forms, such as boranophosphates, has also been developed.

The synthesis of this compound 5'-(alpha-P-borano)triphosphate (d5PUTPαB) provides a nuclease-resistant building block for synthesizing modified oligonucleotides. tandfonline.comnih.gov A reported synthetic pathway involves a multi-step process starting from the parent nucleoside, this compound. tandfonline.com

The key steps in the synthesis are:

Activation: The 5'-hydroxyl group of the nucleoside is reacted with an activating agent, such as 1-(2,4-dichlorobenzoyl)-3,3-diethyl-1,3-dihydro-2H-1,5,3-benzodioxaphosphepin-3-oxide, to form a reactive intermediate. tandfonline.com

Triphosphorylation: This intermediate is then treated with tributylammonium (B8510715) pyrophosphate to form the 5'-triphosphate. tandfonline.com

Boronation: The triphosphate is reacted with a borane (B79455) source, like a borane-dimethyl sulfide (B99878) complex, which introduces the borano group at the alpha-phosphate, initially forming a cyclic boranophosphate intermediate. tandfonline.com

Hydrolysis: The cyclic intermediate is carefully hydrolyzed with water and then treated with a mixture of ammonium (B1175870) hydroxide (B78521) and methanol (B129727) to open the ring and yield the final product, this compound 5'-(alpha-P-borano)triphosphate, as a mixture of diastereomers. tandfonline.com

This synthetic route demonstrates a robust method for creating specialized triphosphate analogs for advanced nucleic acid research. tandfonline.comnih.gov

The presence of the borano group at the α-phosphate of d5PUTPαB creates a chiral center, resulting in two diastereomers, designated Rp and Sp. tandfonline.com These diastereomers often exhibit different properties, particularly as substrates for DNA polymerases. nih.gov Therefore, their separation and characterization are essential.

The separation of the Rp and Sp diastereomers of this compound 5'-(alpha-P-borano)triphosphate has been successfully achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). tandfonline.comnih.gov This chromatographic technique separates the two forms based on their differential interactions with the stationary phase.

Table 2: HPLC Conditions for Diastereomeric Separation of d5PUTPαB

Parameter Condition Reference
Column Delta-Pak C18 (25 x 100 mm) tandfonline.com
Mobile Phase 5% acetonitrile (B52724) in 0.1 M triethylammonium (B8662869) bicarbonate (TEAB, pH 6.8) tandfonline.com

| Detection | UV absorbance at 231.1 nm and 292.4 nm | tandfonline.com |

Characterization of the separated diastereomers is performed using spectroscopic methods. 31P Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for confirming the structure and the presence of the boron-phosphorus bond. Mass spectrometry (MS) is used to confirm the molecular weight of the final product. tandfonline.com

Design and Synthesis of this compound Analogs

To further explore structure-activity relationships and develop improved therapeutic or diagnostic agents, various analogs of this compound have been designed and synthesized. glenresearch.com These modifications can be made to the propyne group, the uracil (B121893) base, or the deoxyribose sugar.

The synthesis of these analogs often employs similar palladium-catalyzed cross-coupling reactions as the parent compound, but with different alkyne or vinyl partners. umich.edunih.gov For example, analogs with extended or functionalized linkers at the C5 position have been created. mdpi.comoup.com

Table 3: Selected Analogs of this compound

Analog Name Modification Synthetic Approach Reference
(E)-5-(3,3,3-Trifluoro-1-propenyl)-2'-deoxyuridine Replacement of the propynyl (B12738560) group with a trifluoropropenyl group. Synthesized from 5-chloromercuri-2'-deoxyuridine via a palladium-mediated reaction. nih.gov
5-Dimethylaminopropargyl deoxyuridine (DMAPdU) Addition of a dimethylamino group to the terminal position of the propargyl linker. Synthesized and incorporated into oligonucleotides as a phosphoramidite (B1245037) monomer. oup.com
5-[(Cyanomethylene)oxy]-2'-deoxyuridine Replacement of the propynyloxy (B15346420) group with a (cyanomethylene)oxy group. Alkylation of 5-hydroxy-2'-deoxyuridine (B1206715) with iodoacetonitrile (B1630358) in water with KOH. nih.gov

| C5-propynyl-2'-fluoroarabinonucleic acids (FANAP) | Modification of the sugar moiety to a 2'-fluoroarabinose. | Synthesized via Sonogashira coupling of a protected 5-iodo-2'-fluoroarabinouridine intermediate. | researchgate.net |

The design and synthesis of such analogs are driven by the goal of enhancing properties like duplex stability, nuclease resistance, and cellular uptake, which are critical for the development of effective nucleic acid-based technologies. glenresearch.comresearchgate.net

Table 4: List of Mentioned Chemical Compounds

Compound Name Abbreviation
This compound pdU
This compound 5'-(alpha-P-borano)triphosphate d5PUTPαB
5-Iodo-2'-deoxyuridine 5-IdU
4,4'-Dimethoxytrityl chloride DMTrCl
Phosphorus oxychloride POCl₃
(E)-5-(3,3,3-Trifluoro-1-propenyl)-2'-deoxyuridine TFPe-dUrd
5-Dimethylaminopropargyl deoxyuridine DMAPdU
5-[(Cyanomethylene)oxy]-2'-deoxyuridine -
C5-propynyl-2'-fluoroarabinouridine FaraUP
Triethylammonium bicarbonate TEAB
Dimethylformamide DMF
Tetrahydrofuran THF
Copper(I) iodide CuI
Triethylamine -
Dichlorobis(triphenylphosphine)palladium(II) -
5-Hydroxy-2'-deoxyuridine -
Iodoacetonitrile -
Potassium hydroxide KOH

C5-Amino-Alkyl Substituted 2'-deoxyuridines

The introduction of amino-alkyl groups at the C5 position of 2'-deoxyuridine (B118206) is a key strategy for functionalizing nucleic acids. These modifications can introduce positive charges, facilitate the attachment of labels, and enhance binding affinities. nih.govnih.gov The synthesis of these analogues often begins with a palladium-catalyzed coupling reaction on a C5-halogenated 2'-deoxyuridine, typically 5-iodo-2'-deoxyuridine. researchgate.net

A common route involves the Sonogashira coupling of 5-iodo-2'-deoxyuridine with an appropriately protected amino-alkyne, such as N-propynyltrifluoroacetamide. researchgate.net The trifluoroacetyl group serves as a protecting group for the amine functionality during the coupling reaction and subsequent manipulations. This palladium-catalyzed reaction is sensitive, and the order of reagent addition is critical to prevent the formation of byproducts and catalyst decomposition. researchgate.net

The resulting 5-(3-trifluoroacetamidoprop-1-ynyl)-2'-deoxyuridine can then be further modified. For instance, the alkyne can be reduced to an alkene or a saturated alkyl chain. nih.govresearchgate.net The trifluoroacetylated derivative of 5-(propargylamino)-2'-deoxyuridine serves as a precursor for analogues with Z-alkenyl and propyl linkers. oup.com These derivatives, differing in the flexibility and oxidation state of the three-carbon linker, are synthesized to study their impact on nucleic acid structure and function. nih.govresearchgate.net The primary amino group can be deprotected under mild conditions when required.

The table below summarizes various C5-amino-alkyl substituted 2'-deoxyuridine derivatives and their synthetic precursors.

Derivative NameLinker TypeKey PrecursorReference
5-(3-Aminopropyl)-2'-deoxyuridineAlkyl (Propyl)Trifluoroacetyl-protected 5-(3-aminopropynyl)-2'-deoxyuridine nih.govresearchgate.net
5-(Z-3-Aminoprop-1-enyl)-2'-deoxyuridineZ-AlkenylTrifluoroacetyl-protected 5-(3-aminopropynyl)-2'-deoxyuridine nih.govnih.gov
5-(E-3-Aminoprop-1-enyl)-2'-deoxyuridineE-Alkenyl5-Iodo-2'-deoxyuridine and N-propenyltrifluoracetamide nih.govresearchgate.net
5-(3-Aminoprop-1-ynyl)-2'-deoxyuridine (Propargylamino dU)Alkynyl5-Iodo-2'-deoxyuridine and N-propynyltrifluoroacetamide nih.govresearchgate.net

5-O-Alkylated Derivatives

The synthesis of 5-O-alkylated derivatives of 2'-deoxyuridine introduces an ether linkage at the C5 position of the uracil base. This modification strategy often starts from 5-hydroxy-2'-deoxyuridine rather than this compound. The resulting compounds, such as 5-propynyloxy-2'-deoxyuridine, are structurally related to the title compound and are of significant interest for their biological activities. nih.gov

The general synthetic method involves the alkylation of 5-hydroxy-2'-deoxyuridine with various activated alkylating agents. nih.gov The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to deprotonate the 5-hydroxyl group, forming a more nucleophilic alkoxide. nih.govnih.gov For example, reacting the potassium salt of 5-hydroxy-2'-deoxyuridine with iodoacetonitrile in water yields 5-[(cyanomethylene)oxy]-2'-deoxyuridine as the major product. nih.gov In contrast, performing the reaction in dry DMF can lead to undesired bisalkylation. nih.gov

One of the most potent derivatives in this class, 5-propynyloxy-2'-deoxyuridine, demonstrated significant anti-herpes virus activity. nih.gov Structure-activity relationship studies have shown that the integrity of the acetylene (B1199291) group is crucial for this biological activity. nih.gov

The following table details examples of 5-O-alkylated derivatives synthesized from 5-hydroxy-2'-deoxyuridine.

Derivative NameAlkylating AgentReference
5-Propynyloxy-2'-deoxyuridinePropargyl bromide (or related) nih.gov
5-[(Cyanomethylene)oxy]-2'-deoxyuridineIodoacetonitrile nih.gov

Phosphoramidite Monomer Synthesis for Oligonucleotide Incorporation

For the incorporation of modified nucleosides like this compound and its derivatives into synthetic DNA strands, they must first be converted into phosphoramidite monomers. nih.govoup.com This chemical transformation makes them compatible with standard automated solid-phase oligonucleotide synthesis protocols. nih.govacs.org The synthesis of these phosphoramidite building blocks involves two principal steps: protection of the 5'-hydroxyl group and phosphitylation of the 3'-hydroxyl group.

First, the 5'-hydroxyl group of the modified nucleoside is protected, most commonly with a 4,4'-dimethoxytrityl (DMT) group. nih.govumich.edu This is typically achieved by reacting the nucleoside with DMT-chloride in anhydrous pyridine. umich.edu The acid-labile DMT group is essential as it is removed at the beginning of each coupling cycle during automated DNA synthesis, allowing the chain to be extended. oup.com

Following the 5'-protection, the 3'-hydroxyl group is phosphitylated. nih.gov The 5'-O-DMT protected nucleoside is reacted with a phosphitylating agent, most commonly 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like diisopropylethylamine. nih.gov The resulting 3'-phosphoramidite is a stable, yet reactive monomer that can be efficiently coupled to the growing oligonucleotide chain on a solid support. acs.orgmedchemexpress.com These modified phosphoramidite monomers are then used in automated DNA synthesizers, often at a slightly higher concentration than standard phosphoramidites, to ensure efficient incorporation into the desired oligonucleotide sequence. nih.gov

Key steps in the synthesis of a 5-substituted-2'-deoxyuridine phosphoramidite are outlined below.

StepReactionKey ReagentsReference
1. 5'-Hydroxyl ProtectionTritylation4,4'-Dimethoxytrityl chloride (DMT-Cl), Anhydrous Pyridine nih.govumich.edu
2. 3'-Hydroxyl PhosphitylationPhosphitylation2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite, Diisopropylethylamine nih.gov

Molecular Interactions and Structural Biology of 5 1 Propynyl 2 Deoxyuridine in Nucleic Acid Structures

Incorporation into Oligonucleotides

The utility of modified nucleosides like 5-(1-propynyl)-2'-deoxyuridine is fundamentally dependent on their ability to be incorporated into DNA strands by cellular or viral enzymes. This incorporation is a prerequisite for their function in applications such as antisense therapy and diagnostics.

The triphosphate form of this compound can serve as a substrate for various DNA polymerases. Research into other modified deoxyuridine triphosphates has shown that enzymes like Vent (exo-) DNA polymerase can efficiently incorporate nucleotides with modifications at the 5-position. nih.govnih.gov DNA polymerases and reverse transcriptases, enzymes central to DNA replication and retroviral transcription respectively, are capable of recognizing and incorporating modified nucleotides into a growing DNA chain. d-nb.infomdpi.com Reverse transcriptases, a specific class of DNA polymerases, utilize an RNA template to synthesize a complementary DNA (cDNA) strand and are also known to incorporate nucleotide analogues. d-nb.infomdpi.com The efficiency of this incorporation can vary depending on the specific polymerase, the nature of the modification, and the sequence context of the template strand.

Primer extension is a robust technique used to map the 5' ends of RNA transcripts and to analyze the efficiency and fidelity of DNA polymerase activity. wikipedia.orgprotocols.io In this method, a labeled DNA primer is annealed to a specific location on a template nucleic acid strand (either RNA or DNA). A DNA polymerase or reverse transcriptase then extends the primer by adding nucleotides complementary to the template. wikipedia.orgescholarship.org

When a modified nucleotide like this compound triphosphate is included in the reaction, the process serves as an assay to confirm its successful incorporation into the newly synthesized strand. The reaction products are then separated by gel electrophoresis. The length of the synthesized DNA fragment reveals the extent of polymerase activity and can pinpoint the exact locations where the modified nucleotide was incorporated opposite its complementary base (adenine) in the template. protocols.io This allows researchers to verify that the modification does not prematurely halt DNA synthesis and that the polymerase can accept the modified substrate.

Influence on DNA Duplex Stability and Conformation

The introduction of a 5-(1-propynyl) group to deoxyuridine has profound effects on the stability and structure of nucleic acid duplexes, particularly DNA:RNA hybrids.

Table 1: Effect of this compound on Duplex Melting Temperature (Tm)
ModificationTm Increase per Substitution (°C)Reference
This compound1.7 glenresearch.com
This compound4.25 nih.gov

Structural studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and restrained molecular dynamics, have provided detailed insights into how the 5-propynyl group exerts its stabilizing effect. nih.govnih.govuky.edu When incorporated into a DNA strand hybridized to RNA, the propynyl (B12738560) groups are positioned within the major groove of the DNA:RNA duplex. nih.govnih.gov

The stabilizing effect of the 5-(1-propynyl) group is substantially greater than that of the naturally occurring 5-methyl group found in thymidine (B127349). nih.gov Comparative studies have shown that while 5-methyl modifications provide a modest increase in duplex stability, the 5-propynyl group confers a much larger stabilization. nih.govnih.gov

Table 2: Comparative Thermodynamic Stability of Modified DNA:RNA Duplexes
Modification Group at C5Melting Temperature (Tm)Change in Enthalpy (ΔH°)Reference
Hydrogen (Unmodified)55.2 °C-397 kJ mol⁻¹ nih.gov
Methyl54.7 °C-401 kJ mol⁻¹ nih.gov
1-Propynyl89.2 °C-441 kJ mol⁻¹ nih.gov

Impact on DNA Triple Helix Formation

The modification of oligonucleotides with this compound has a profound impact on the formation and stability of DNA triple helices. This section explores the multifaceted effects of this modification on triplex structures.

Stabilization of DNA Triplexes and Triplex-Forming Oligonucleotides (TFOs)

The incorporation of this compound (pdU) into triplex-forming oligonucleotides (TFOs) significantly enhances the stability of the resulting DNA triplex. This stabilization is evident from the substantial increase in the thermal melting temperature (Tm), which is the temperature at which half of the triplex structures dissociate. For instance, substituting thymidine with pdU in 15-mer TFOs resulted in a ΔTm (change in melting temperature) of 30°C at a magnesium concentration of 1 mM, indicating a much more stable complex. nih.gov

The enhanced stability is attributed to the propynyl group, which increases the hydrophobicity and stacking interactions within the triplex structure. rsc.org This modification is particularly effective in the pyrimidine (B1678525) motif, where TFOs containing pdU and 5-methyl-2'-deoxycytidine (B118692) (5meC) exhibit superior binding characteristics, especially at neutral pH. nih.gov Studies have shown that even a single substitution of thymidine with a propargylamino-modified 2'-deoxyuridine (B118206), a related compound, can increase the Tm by over 6°C. nih.gov

The table below illustrates the stabilizing effect of pdU and its amino-modified analogs on DNA triplex formation, as measured by the change in melting temperature (Tm) compared to unmodified oligonucleotides.

Data is compiled from studies on various TFO sequences and may show slight variations based on experimental conditions. The primary data is sourced from Rusling et al., 2009. oup.comnih.govsoton.ac.uknih.gov

Structural Characterization of Triplexes Containing this compound Residues by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the three-dimensional structure of DNA triplexes containing this compound. nih.govacs.org These studies provide a molecular basis for the observed increase in stability.

Solution structure determination of an intramolecular DNA triplex containing pdU residues in the third strand was achieved using two-dimensional NMR experiments to generate distance and dihedral angle restraints. nih.govacs.org The calculated structures revealed that the propynyl groups are positioned within the major groove of the DNA. nih.gov The analysis showed that the extended aromatic electron cloud of the propynyl group stacks favorably over the nucleotides on its 5'-side, contributing to the enhanced stability of the triplex. nih.govacs.org

Role of Propynyl Group in Base Stacking and Conformational Rearrangements

The stabilizing effect of the 5-(1-propynyl) group is primarily due to its positive influence on base stacking interactions. nih.govnih.gov The propynyl moiety, being a rigid and planar group, extends the aromatic surface of the uracil (B121893) base. This extended aromatic system enhances stacking with adjacent bases, particularly the base on the 5' side within the third strand. nih.govacs.org This improved stacking contributes favorably to the enthalpy of triplex formation. fiu.edu

The hydrophobic character of the propynyl group also plays a crucial role. rsc.orgnih.govnih.gov By occupying the major groove, the propynyl groups can displace water molecules, leading to a favorable entropic contribution to the binding free energy. This desolvation effect, combined with the enhanced stacking, significantly strengthens the association of the third strand with the DNA duplex.

As revealed by NMR studies, these interactions lead to conformational adjustments in the triplex. The structure containing pdU residues shows a shift towards A-DNA like characteristics, such as a modified X displacement and inclination, while retaining the S-type sugar puckers typical of B-DNA. nih.gov This indicates that the propynyl group induces a unique conformation that is energetically favorable for the triplex assembly.

Altered Magnesium Dependence for Triplex Formation

The formation of pyrimidine-motif DNA triplexes is typically dependent on the presence of divalent cations like magnesium (Mg²⁺), which help to shield the electrostatic repulsion between the negatively charged phosphate (B84403) backbones of the third strand and the duplex. nih.govreading.ac.uk However, the incorporation of this compound into TFOs significantly reduces this dependence on magnesium. nih.gov

TFOs containing pdU demonstrate superior binding and form more stable triplexes across a range of Mg²⁺ concentrations compared to their unmodified thymidine-containing counterparts. nih.gov Significantly, pdU-modified TFOs can form stable triplexes even at physiologically low Mg²⁺ concentrations (e.g., 1 mM). nih.gov This property is a considerable advantage for potential in vivo applications, as intracellular magnesium levels can be a limiting factor for triplex formation with unmodified oligonucleotides. nih.gov The presence of Mg²⁺ has been shown to increase the melting temperature (Tm) of intermolecular triplexes by approximately 5°C and intramolecular triplexes by about 10°C, highlighting its general stabilizing role that is less critical for pdU-modified TFOs. reading.ac.uk

Effects of Amino-Modified Analogs on Triplex Stability

Further enhancements in triplex stability have been achieved by introducing amino modifications to the propynyl group of 2'-deoxyuridine. Analogs such as 5-(3-amino-1-propynyl)-2'-deoxyuridine (APdU) and 5-(3-guanidinopropargyl)-dU (GPdU) have been synthesized and studied. oup.comsoton.ac.uk These modifications introduce a positive charge at physiological pH, which provides an additional stabilizing force. oup.comacs.org

The protonated amino group can interact favorably with the negatively charged phosphodiester backbone of the DNA duplex, reducing electrostatic repulsion and further stabilizing the triplex structure. oup.comacs.org Comparative studies have shown a hierarchy of stabilization among these analogs. While the uncharged this compound (PdU) is more stabilizing than thymidine, the amino-modified versions offer even greater stability. The order of stabilizing effect is generally observed as: Thymidine << PdU < 5-(3-dimethylaminopropargyl)-dU (DMAPdU) < APdU < GPdU. oup.comsoton.ac.uknih.gov For example, at pH 6.0, a single substitution with APdU or GPdU can increase the Tm by about 4°C relative to thymidine, whereas DMAPdU provides an increase of about 2.5°C. nih.gov

The introduction of these amino-modified propynyl groups, such as in 2′-O-Methyl-5-(3-amino-1-propynyl)uridine, has been shown to improve triplex stability under physiological conditions. nih.gov The enhanced stability is attributed to both the stacking of the propynyl residue and the electrostatic interactions of the terminal amino group. acs.org

Biophysical Characterization Techniques

A variety of biophysical techniques are employed to study the formation, stability, and structure of DNA triple helices, including those containing this compound. nih.gov These methods provide crucial data on the thermodynamics, kinetics, and structural details of triplexes. researchgate.nettandfonline.comnih.gov

UV-Vis Spectroscopy and Thermal Denaturation: UV melting is a fundamental technique used to determine the thermal stability (Tm) of DNA triplexes. reading.ac.uktandfonline.com By monitoring the change in UV absorbance at 260 nm as a function of temperature, one can observe the transitions from triplex to duplex and from duplex to single strands. nih.gov This method is widely used to quantify the stabilizing effects of modifications like the C5-propynyl group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the high-resolution three-dimensional structure of nucleic acids in solution. nih.govresearchgate.netnih.gov It provides detailed information on base pairing, stacking interactions, and the conformation of the sugar-phosphate backbone, which has been essential in understanding how the propynyl group stabilizes the triplex structure. nih.govacs.org

Gel Mobility Shift Assays (EMSA): EMSA is used to detect the formation of the triplex complex. researchgate.netnih.gov The migration of the DNA duplex through a non-denaturing gel is retarded upon binding of the third strand, and the extent of this shift can provide qualitative information about binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding of the TFO to the DNA duplex. This technique provides a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS) of formation. tandfonline.com

DNase I Footprinting: This biochemical technique is used to identify the binding site of a TFO on a larger DNA fragment. The triplex structure protects the underlying duplex from cleavage by the DNase I enzyme, leaving a "footprint" on a sequencing gel that reveals the precise location and extent of triplex formation. oup.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the three-dimensional structures of biomolecules in solution, providing insights that are considered representative of their bioactive conformations. tum.de Studies on nucleic acid structures incorporating this compound have utilized NMR to understand the conformational changes induced by this modification.

In one study, the solution structure of an intramolecular DNA pyrimidine-purine-pyrimidine triplex containing pdU in the third strand was determined. acs.org The structure was calculated using two-dimensional NMR experiments to obtain distance and dihedral angle restraints, followed by refinement with the direct relaxation matrix method. acs.org The results revealed that the extended aromatic electron cloud of the propynyl group stacks effectively over the neighboring nucleotides on the 5' side, which contributes to the increased stability of the triplex. acs.org A comparison with the unmodified DNA triplex of the same sequence showed that the pdU-containing triplex exhibits a more A-DNA-like structure in terms of X displacement and inclination, while the sugar puckers remain predominantly in the S-type conformation typical of other DNA triplexes. acs.org

Similarly, the solution structure of a DNA-RNA hybrid duplex containing 5-propynyl U was characterized by NMR spectroscopy and restrained molecular dynamics. nih.gov The presence of the propynyl group led to increased spectral dispersion, which allowed for the measurement of a greater number of experimental restraints for the structure calculation. nih.gov The analysis showed that the propynyl modification induces significant conformational rearrangements that stabilize a more A-like structure. The propynyl groups were found to occupy a large portion of the major groove, engaging in favorable van der Waals interactions with adjacent residues and the rings of the bases. nih.gov This enhanced overlap is considered a key factor in the observed increase in thermodynamic stability. nih.gov

UV-Melting and Thermal Dissociation Profile Analysis

UV-melting and thermal dissociation profile analysis are standard techniques used to determine the thermal stability of nucleic acid duplexes and triplexes. The melting temperature (Tm), the temperature at which half of the double-stranded nucleic acid has dissociated into single strands, is a direct measure of this stability.

Oligonucleotides incorporating this compound consistently demonstrate enhanced thermal stability compared to their unmodified counterparts. In studies of triple helix formation, pyrimidine triplex-forming oligonucleotides (TFOs) containing pdU showed superior binding characteristics, as determined by their thermal dissociation profiles. nih.gov These modified TFOs formed more stable triplexes over a range of magnesium ion concentrations compared to TFOs containing the natural thymidine. nih.gov The stabilizing effect is particularly pronounced at physiologically relevant low Mg2+ concentrations. For instance, a significant increase in melting temperature (ΔTm) was observed for a pdU-containing 15-mer oligonucleotide when compared to a thymidine-containing equivalent. nih.gov

Table 1: Comparison of Melting Temperatures (Tm) for Triplex-Forming Oligonucleotides
Oligonucleotide TypeTarget SequenceMg2+ ConcentrationΔTm (°C)Reference
15-mer containing pdU vs. 15-mer containing TA:T rich site1 mM30 nih.gov

This substantial increase in thermal stability highlights the utility of pdU substitution for creating high-affinity DNA binding ligands. nih.gov The enhanced stability is attributed to the favorable stacking interactions of the propynyl group within the major groove of the DNA. nih.gov

Quantitative DNase I Footprinting Studies

Quantitative DNase I footprinting is a powerful method for identifying the specific binding site of a ligand or protein on a DNA molecule and determining the binding affinity. upenn.edunih.gov The technique is based on the principle that a bound molecule protects the phosphodiester backbone of the DNA from cleavage by the enzyme DNase I. nih.govwikipedia.org

The experimental procedure involves preparing a singly end-labeled DNA fragment, allowing it to equilibrate with the binding ligand (in this case, a pdU-modified oligonucleotide), and then subjecting the mixture to partial digestion by DNase I. nih.gov The resulting DNA fragments are separated by size on a denaturing polyacrylamide gel and visualized by autoradiography. nih.gov The region where the ligand is bound will be protected from cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to a control reaction without the ligand. wikipedia.orgnih.gov By titrating the concentration of the ligand, one can generate binding curves for individual sites, which can then be analyzed to determine equilibrium constants for the interaction. nih.gov

While DNase I footprinting is a well-established technique for characterizing DNA-ligand interactions, specific quantitative studies applying this method to oligonucleotides containing this compound were not detailed in the surveyed literature. However, the principles of the assay are directly applicable to characterizing the sequence-specific binding and affinity of pdU-modified oligonucleotides.

Gel Mobility Shift Assays for Binding Characterization

Gel Mobility Shift Assays (GMSA), also known as Electrophoretic Mobility Shift Assays (EMSA), are a common technique used to study the binding of proteins or other molecules to nucleic acids. nih.govlicorbio.com The assay is based on the principle that a nucleic acid-ligand complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound nucleic acid. licorbio.com This difference in mobility results in a "shift" of the band corresponding to the nucleic acid.

This technique has been employed to characterize the binding of triplex-forming oligonucleotides (TFOs) modified with this compound. Studies have shown that pdU-modified TFOs exhibit superior binding characteristics at neutral pH and low magnesium concentrations when compared to TFOs with unmodified thymidine. nih.gov The formation of more stable triplexes with the target DNA sequence is visualized as a more prominent and stable shifted band in the gel mobility shift assay, confirming the enhanced binding affinity conferred by the pdU modification. nih.gov The ability to visualize the complex provides a direct qualitative and semi-quantitative assessment of the binding interaction. nih.gov

Biological Activities and Enzymatic Interactions of 5 1 Propynyl 2 Deoxyuridine

Antiviral Research and Evaluation

Activity against Herpes Simplex Virus Type 1 (HSV-1) and Related Viruses

5-(1-Propynyl)-2'-deoxyuridine (pdU) has demonstrated significant inhibitory effects against Herpes Simplex Virus Type 1 (HSV-1). Research into 5-substituted 2-pyrimidinone 2'-deoxyribonucleoside analogs, including those with a propynyl (B12738560) group, has shown potent antiviral activity against both HSV-1 and HSV-2. nih.gov The antiviral potency of these compounds is comparable to other effective analogs such as iodo and ethynyl (B1212043) derivatives. nih.gov

The anti-herpes activity of related compounds, such as 5-propynyloxy-2'-deoxyuridine, has also been established, highlighting the importance of the alkynyl substituent at the 5-position for antiviral efficacy. nih.gov Studies on similar compounds like 5-propyl-2'-deoxyuridine (B1209753) have shown it to be inhibitory to herpes simplex virus at low concentrations while having minimal effects on normal cell metabolism. nih.gov

The antiviral spectrum of 5-substituted nucleoside analogs extends to other related herpesviruses. For instance, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), a related compound, is a highly selective and potent inhibitor of Varicella-Zoster Virus (VZV). nih.govmdpi.com However, the activity against human cytomegalovirus (CMV) can vary among different nucleoside analogs. While some compounds show broad anti-herpesvirus activity, others may have a more specific inhibitory profile. nih.govnih.gov The selective antiviral action of these compounds is often dependent on the virus-encoded thymidine (B127349) kinase for their activation. nih.govnih.gov

Structure-Activity Relationships for Antiviral Potency

The antiviral potency of this compound and its analogs is closely tied to their molecular structure. A key determinant of their anti-herpes activity is the nature of the substituent at the 5-position of the pyrimidine (B1678525) ring.

The integrity of the acetylene (B1199291) (triple) bond in the propynyl group is critical. nih.gov Modifications to this group, such as substitution with phenyl, p-nitrophenyl, vinyl, carboxamido, or carboxyl groups, have been shown to diminish antiviral activity. nih.gov This suggests that the specific electronic and steric properties of the propynyl group are essential for the compound's interaction with viral enzymes.

The general structure of 5-substituted 2'-deoxyuridines plays a significant role in their selective antiviral action. The presence of a 5-alkyl or 5-alkynyl group is a common feature among many potent anti-herpes compounds. For example, the antiviral activities of 5-ethyl-, 5-vinyl-, 5-propyl-, and 5-allyl-2'-deoxyuridine have been compared, demonstrating that the nature of the 5-substituent influences both potency and selectivity.

Furthermore, the antiviral action of these analogs is often dependent on their phosphorylation by a virus-specified thymidine kinase. nih.gov This selective activation within infected cells is a cornerstone of their therapeutic index, as they are not significantly metabolized in uninfected cells. Variants of HSV-1 with altered thymidine kinase exhibit changed sensitivity to these compounds, while variants with altered DNA polymerase remain as sensitive as the parent virus, further underscoring the role of the viral kinase in their mechanism of action. nih.gov

Effects on Viral DNA Synthesis and Replication Processes

The primary mechanism by which this compound and related 5-substituted deoxyuridine analogs exert their antiviral effect is through the inhibition of viral DNA synthesis and replication. nih.gov This process is initiated by the selective phosphorylation of the nucleoside analog into its monophosphate form by a virus-encoded thymidine kinase. nih.govnih.gov This is a critical step that confers selectivity, as the compound is not a substrate for the corresponding host cell kinase.

Following the initial phosphorylation, cellular kinases further convert the monophosphate to its di- and triphosphate forms. nih.gov The resulting triphosphate analog then acts as a competitive inhibitor of the viral DNA polymerase, interfering with the incorporation of the natural nucleotide, deoxythymidine triphosphate (dTTP), into the growing viral DNA chain.

In addition to competitive inhibition, the triphosphate form of the analog can be incorporated into the viral DNA. nih.gov The presence of the modified base within the viral genome can disrupt its normal function. This incorporation can lead to the termination of DNA chain elongation or result in a dysfunctional viral genome, thereby altering DNA template-directed functions such as replication. nih.gov This lethal incorporation effectively blocks the re-initiation of viral DNA synthesis, even after the removal of the nucleoside analog from the culture medium. nih.gov These effects are typically observed early in the course of infection. nih.gov

Comparative Antiviral Efficacy with Other Nucleoside Analogs

The antiviral efficacy of this compound and its related compounds has been evaluated in comparison to other nucleoside analogs, revealing a high degree of potency for certain 5-substituted pyrimidines.

For instance, compounds like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) have been shown to inhibit the replication of Varicella-Zoster Virus (VZV) at much lower concentrations than other antiviral agents such as iododeoxyuridine, ethyldeoxyuridine, arabinosylcytosine, arabinosyladenine, and acycloguanosine. nih.gov

The following table provides a comparative overview of the in vitro antiviral activity of various nucleoside analogs against Herpes Simplex Virus Type 1 (HSV-1) and Varicella-Zoster Virus (VZV). The 50% inhibitory dose (ID50) represents the concentration of the compound required to inhibit viral replication by 50%.

CompoundTarget VirusID50 (µg/mL)Reference
5-Propyl-2'-deoxyuridineHSV-11 nih.gov
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU)VZV0.001 - 0.01 nih.gov
(E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU)VZVComparable to BVDU nih.gov
IododeoxyuridineVZVHigher than BVDU/IVDU nih.gov
Acycloguanosine (Acyclovir)VZVHigher than BVDU/IVDU nih.gov
5-(2-chloroethyl)-2'-deoxyuridine (CEDU)HSV-1<0.1 nih.gov

The data indicates that 5-substituted analogs like 5-propyl-2'-deoxyuridine and particularly the vinyl halides (BVDU and IVDU) and haloalkyl derivatives (CEDU) are highly potent, often surpassing the efficacy of older nucleoside analogs. nih.govnih.govnih.gov The high selectivity of these compounds is also a key feature, with some showing little to no effect on host cell viability at concentrations significantly higher than their effective antiviral doses. nih.govnih.gov

Applications in Antisense Oligonucleotide Design

Enhancement of Antisense Potency and Specificity

The incorporation of this compound into antisense oligonucleotides (ASOs) has been shown to significantly enhance their therapeutic potential by improving their binding affinity and specificity for target RNA sequences. glenresearch.com Antisense oligonucleotides function by binding to a specific messenger RNA (mRNA), leading to the inhibition of gene expression. The stability of the duplex formed between the ASO and the target RNA is a critical factor for potent antisense activity.

The C-5 propyne (B1212725) modification in pdU enhances the thermal stability of the DNA:RNA duplex. glenresearch.com This is quantified by an increase in the melting temperature (Tm), which is the temperature at which half of the duplex dissociates. A higher Tm indicates a more stable duplex. The substitution of pdU for thymidine in an oligonucleotide can increase the Tm by approximately 1.7°C per modification. glenresearch.com This stabilization is attributed to the propyne group's ability to enhance base stacking interactions within the duplex. nih.gov

This increased binding affinity translates to greater antisense potency. For example, a phosphorothioate (B77711) ASO containing C-5 propyne modifications was found to be significantly more effective at inhibiting gene expression compared to its unmodified counterpart. glenresearch.com

The table below illustrates the effect of C-5 propyne modifications on the melting temperature (Tm) of oligonucleotide duplexes.

ModificationEffect on Tm per substitution (°C)Reference
This compound (pdU)+1.7 glenresearch.com
5-(1-Propynyl)-2'-deoxycytidine (pdC)+1.5 glenresearch.com
5-Methyl-2'-deoxycytidine (B118692) (5-Me-dC)+1.3 glenresearch.com

In addition to enhancing potency, the increased binding affinity conferred by pdU can also improve the specificity of antisense oligonucleotides. By forming more stable duplexes with the intended target sequence, the likelihood of off-target binding is reduced. Furthermore, oligonucleotides containing pdU have been shown to be compatible with RNase H-mediated degradation of the target RNA, which is a key mechanism for antisense activity. researchgate.net

Improved Intracellular Gene Targeting Efficiency

Oligonucleotides containing this compound have demonstrated a marked improvement in intracellular gene targeting efficiency. This enhancement is attributed to the ability of pdU-modified oligonucleotides to form more stable triple-helical structures with target DNA sequences under physiological conditions. Research has shown that triplex-forming oligonucleotides (TFOs) containing pdU exhibit superior binding characteristics at neutral pH and at the low magnesium concentrations typically found within cells.

In a shuttle vector-based mutagenesis assay designed to detect mutations induced by third-strand-directed psoralen (B192213) adducts, pdU-containing TFOs were found to be significantly more effective than their counterparts containing thymidine. These modified oligonucleotides yielded a four-fold higher mutation frequency, highlighting their enhanced ability to locate and bind to their target sites within a cellular environment. This increased efficiency suggests the potential of pdU-modified oligonucleotides as potent tools for gene targeting applications.

Table 1: Gene Targeting Efficiency of pdU-Containing TFOs

TFO CompositionRelative Mutation FrequencyFold Improvement
Thymidine-containing1x-
pdU-containing4x4

This table illustrates the comparative gene targeting efficiency of triplex-forming oligonucleotides (TFOs) containing this compound (pdU) versus those containing standard thymidine.

Modulation of RNase H Activity

The incorporation of this compound into antisense oligonucleotides has been shown to modulate the activity of Ribonuclease H (RNase H). RNase H is a cellular enzyme that specifically cleaves the RNA strand of an RNA/DNA duplex, a critical step in the mechanism of action for many antisense drugs.

Oligodeoxyribonucleotides that contain 5-propynylpyrimidines, including pdU, form stable hybrids with complementary RNA strands. These hybrid duplexes are recognized as substrates by RNase H, leading to the cleavage of the target RNA. The 5-propynyl group projects into the major groove of the duplex, which is not expected to sterically hinder the binding of RNase H, an enzyme known to interact with the minor groove. This allows for the effective recruitment of RNase H and subsequent degradation of the target RNA molecule, demonstrating the utility of pdU in designing potent antisense agents.

Interactions with Nucleic Acid-Modifying Enzymes

Substrate Properties for Retroviral Reverse Transcriptases (e.g., MMLV RT)

The triphosphate derivative of this compound has been investigated as a substrate for retroviral reverse transcriptases, such as Moloney Murine Leukemia Virus Reverse Transcriptase (MMLV RT). In order to be incorporated into a growing DNA chain by a polymerase, a nucleoside must first be converted to its triphosphate form.

Kinetic studies have revealed that the Rp isomer of this compound 5'-(alpha-P-borano)triphosphate (d5PUTPαB) is a substrate for MMLV RT. Notably, this analog was found to be a slightly better substrate than the natural thymidine triphosphate. This finding is significant for the potential use of pdU in various molecular biology applications, including the synthesis of modified nucleic acids and as a potential component of antiviral therapies targeting reverse transcriptase activity. The ability of MMLV RT to efficiently incorporate this modified nucleotide allows for the enzymatic synthesis of DNA containing this compound.

Table 2: Substrate Efficiency for MMLV Reverse Transcriptase

SubstrateRelative Efficiency
Thymidine triphosphateStandard
Rp-d5PUTPαBSlightly Better

This table compares the substrate efficiency of the Rp isomer of this compound 5'-(alpha-P-borano)triphosphate (Rp-d5PUTPαB) with the natural substrate, thymidine triphosphate, for MMLV reverse transcriptase.

Substrate and Modulating Activity with Thymidine Phosphorylase (Analogs)

DNA Replication and Repair Studies

Cellular Incorporation into Genomic DNA

The ability of this compound to be incorporated into cellular genomic DNA is a critical aspect of its biological activity and its utility in research. As a thymidine analog, it can be taken up by cells and, following conversion to its triphosphate form by cellular kinases, can be utilized by DNA polymerases during DNA replication.

While direct, quantitative studies on the genomic incorporation of this compound are not as widely documented as for other thymidine analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-bromo-2'-deoxyuridine (B1667946) (BrdU), its structural similarity to thymidine and its demonstrated use in intracellular applications strongly suggest that it is incorporated into newly synthesized DNA. The incorporation of such analogs allows for the study of DNA replication and repair processes. Once integrated into the genome, the modified nucleoside can serve as a marker or can influence DNA structure and function, potentially impacting cellular processes and DNA-protein interactions. Further investigation is needed to fully characterize the efficiency and consequences of its incorporation into the genomic DNA of various cell types.

Modulation of DNA Synthesis and Repair Pathways (Analogs)

The introduction of synthetic nucleoside analogs, such as this compound and its related compounds, into cellular systems provides a powerful tool for probing the mechanisms of DNA synthesis and repair. These molecules, which mimic natural deoxynucleosides, can be incorporated into DNA by polymerases, leading to modified nucleic acids that interact differently with the cellular machinery responsible for maintaining genomic integrity.

Incorporation of Analogs during DNA Synthesis

The fundamental requirement for a nucleoside analog to modulate DNA synthesis is its acceptance as a substrate by DNA polymerases. The triphosphate form of this compound and its analogs can be utilized by various DNA polymerases during replication and repair processes. The efficiency of this incorporation, however, is dependent on both the specific analog and the type of polymerase.

Research has shown that C5-modified analogs of 2'-deoxyuridine (B118206) triphosphate are viable substrates for several DNA polymerases in Polymerase Chain Reaction (PCR) assays. semanticscholar.org The generation of full-length PCR products indicates successful and repeated incorporation of the analog. The success of this incorporation depends on the chemical structure of the modification, the specific DNA polymerase used (e.g., Taq, Tth, Vent(exo-), KOD), and the DNA template sequence. semanticscholar.org For instance, studies on various C5-modified dUTPs revealed that Vent (exo-) DNA polymerase can efficiently incorporate a range of analogs, including those with bulky functional groups, making them suitable for generating functionally modified DNA for applications like aptamers and DNAzymes. mdpi.comnih.gov

Primer extension assays have been employed to dissect the kinetic parameters of incorporation. These studies reveal that a modified dU at the 3'-end of the elongating strand significantly impacts the catalytic efficiency of DNA polymerases. semanticscholar.org In contrast, a modified dU on the template strand has a lesser effect on the enzyme's catalytic efficiency. semanticscholar.org This highlights the sensitivity of the polymerase active site to the structure of the incoming nucleotide and the newly formed primer terminus.

One of the most well-studied analogs in this class is 5-ethynyl-2'-deoxyuridine (EdU), which is structurally very similar to this compound. EdU is readily incorporated into newly synthesized DNA during the S-phase of the cell cycle, effectively acting as a marker for proliferating cells. mdpi.comjenabioscience.com Its acceptance by cellular DNA polymerases allows it to replace its natural counterpart, thymidine. jenabioscience.com Another related analog, 5-ethynyl-2'-deoxycytidine (B116413) (EdC), has also been developed as an agent for labeling newly synthesized DNA, demonstrating similar sensitivity to EdU. nih.govnih.gov

AnalogDNA Polymerase(s)Application/FindingReference(s)
Various C5-modified dUTPs Taq, Tth, Vent(exo-), KOD Dash, KOD(exo-)Substrates for PCR; incorporation efficiency depends on analog structure, polymerase, and template. semanticscholar.org
dUTPs with amino acid-like groups Vent (exo-) DNA polymeraseEfficiently incorporated in primer-extension and PCR; suitable for generating modified DNA libraries. mdpi.comnih.gov
5-Ethynyl-2'-deoxyuridine (EdU) Cellular DNA polymerasesWidely used to label and detect newly synthesized DNA in proliferating cells. mdpi.comjenabioscience.com
5-Ethynyl-2'-deoxycytidine (EdC) Cellular DNA polymerasesUsed to detect DNA synthesis with sensitivity comparable to EdU. nih.gov

Recognition and Processing by DNA Repair Pathways

The presence of a non-natural base analog within the DNA helix can be interpreted by the cell as damage, triggering DNA repair mechanisms. The structural perturbation caused by the C5-alkynyl group can lead to recognition by the cellular surveillance machinery.

Surprisingly, detailed investigations have revealed that EdU, once incorporated into the genome of mammalian cells, is recognized and removed by the nucleotide excision repair (NER) pathway. nih.govsemanticscholar.orgnih.gov NER is the primary mechanism for removing bulky DNA adducts, such as those caused by UV radiation or cisplatin. nih.govnih.gov The finding that EdU is a substrate for this pathway was unexpected, as NER typically targets more significant helical distortions. In contrast, other thymidine analogs like 5-bromo-2'-deoxyuridine (BrdU), 5-chloro-2'-deoxyuridine (B16210) (CldU), and 5-iodo-2'-deoxyuridine (IdU) are not substrates for NER. nih.gov

The excision of EdU from DNA was confirmed to be absent in NER-deficient cells. nih.gov Further studies using in vitro assays with mammalian cell-free extracts demonstrated that DNA duplexes containing EdU are actively processed by the excision nuclease. nih.govnih.gov Using a technique called excision repair sequencing (XR-seq), researchers have mapped EdU repair across the human genome at single-nucleotide resolution. semanticscholar.org This revealed that EdU is excised from all genomic locations and is subject to transcription-coupled repair (TCR), a sub-pathway of NER, as evidenced by higher repair rates on the transcribed strand of active genes. semanticscholar.org

The processing of incorporated analogs is not limited to NER. For other types of nucleoside analogs, such as 9-(2-C-cyano-2-deoxy-1-β-d-arabino-pentofuranosyl)guanine (CNDAG), the resulting DNA lesion is repaired primarily through the homologous recombination (HR) pathway. elsevierpure.com The incorporation of CNDAG is believed to cause single-strand breaks, which, upon replication, are converted to double-strand breaks that activate ATM-dependent DNA damage response pathways and are subsequently repaired by HR. elsevierpure.com This illustrates that the specific chemical nature of the nucleoside analog dictates which repair pathway is ultimately engaged.

AnalogRepair PathwayKey FindingsReference(s)
5-Ethynyl-2'-deoxyuridine (EdU) Nucleotide Excision Repair (NER)Recognized and excised from the mammalian genome; repair is absent in NER-deficient cells. nih.govsemanticscholar.orgnih.gov
BrdU, CldU, IdU Not a substrate for NERThese halogenated analogs are not recognized or removed by the NER pathway. nih.gov
CNDAG Homologous Recombination (HR)Induces double-strand breaks repaired by HR; activates ATM-dependent damage response. elsevierpure.com

Preclinical Research and Therapeutic Implications

Preclinical Efficacy in Cellular and Animal Models

Preclinical studies have evaluated 5-(1-Propynyl)-2'-deoxyuridine in both laboratory-based cellular models and in living organisms to assess its biological activity.

In laboratory settings, this compound and its analogs have demonstrated notable biological effects. The compound is a known thymidine (B127349) analog that gets incorporated into newly synthesized DNA during replication. wikipedia.orgjenabioscience.com

Antiviral Effects: Analogs of this compound have shown potent antiviral activity, particularly against herpes simplex virus (HSV). nih.gov One related compound, 5-propynyloxy-2'-deoxyuridine, was identified as a potent inhibitor of HSV-1. nih.gov The integrity of the acetylene (B1199291) group on these compounds is crucial for their anti-herpes activity. nih.gov Further studies on related structures, such as the carbocyclic analogue of 5-ethynyl-2'-deoxyuridine (B1671113), also reported modest activity against both HSV-1 and HSV-2. nih.gov Certain arylethynyl derivatives have been found to inhibit the replication of both standard and drug-resistant strains of HSV-1 in Vero cells. researchgate.net

Antiproliferative Effects: While widely used as a laboratory tool to measure cell proliferation, this compound (EdU) also exerts cytotoxic and genotoxic effects. mdpi.com At elevated concentrations, it can induce DNA damage, leading to the phosphorylation of histone H2AX, arrest of the cell cycle, and ultimately, apoptosis (programmed cell death). wikipedia.org

Comparative studies have shown that EdU has a higher cytotoxicity than the more commonly known thymidine analog, bromodeoxyuridine (BrdU). mdpi.com Its antiproliferative effect is particularly pronounced in cells that have deficiencies in their DNA repair mechanisms, especially those related to homologous recombination. mdpi.com

In Vitro Cytotoxicity of this compound (EdU) in Chinese Hamster Ovary (CHO) Cell Lines mdpi.com
Cell LineGenotype / DeficiencyIC₅₀ Value of EdU (µM)
AA8Wild Type~1.1
UV5Nucleotide Excision Repair (NER)~1.4
EM9Base Excision Repair (BER)~0.6
irs1SFHomologous Recombination (HR)~0.06

The therapeutic potential of this compound analogs has been explored in animal models for viral infections.

Antiviral Efficacy: Close structural analogs have demonstrated antiviral efficacy in vivo. For instance, 5-(2-chloroethyl)-2'-deoxyuridine (CEDU) was shown to reduce the mortality rate in mice infected with HSV-1 when administered orally or intraperitoneally at doses below 5 mg/kg per day. nih.gov Another analog, 5-ethyl-2'-deoxyuridine (EDU), was effective in reducing lesion severity in guinea pigs with genital HSV-2 infection when applied topically. nih.gov However, in the same study, oral or intraperitoneal administration of EDU was not effective in protecting mice from an intracerebral viral challenge. nih.gov

Antitumor Efficacy: In the context of cancer research, this compound (EdU) is primarily used in vivo as a marker to label and track proliferating cells within tumors. nih.govthermofisher.com This technique is instrumental in evaluating the efficacy of other antitumor agents by measuring their impact on tumor cell division. nih.gov For example, it has been used in mouse xenograft models to quantify the reduction in cancer cell proliferation after treatment with targeted inhibitors. nih.gov There is limited evidence of it being used as a primary therapeutic agent for cancer in animal models.

Strategies for Combination Therapies

Combining therapeutic agents is a common strategy to enhance efficacy, overcome drug resistance, and potentially reduce toxicity.

While the combination of antiviral drugs can lead to synergistic effects, specific studies detailing such combinations with this compound are not extensively documented in the available literature. However, research on other nucleoside analogs provides a proof of principle. For example, 5-methoxymethyl-2′-deoxyuridine showed an enhanced antiviral effect against HSV-1 when combined with other antivirals like 5-Iododeoxyuridine (IUdR), Cytosine Arabinoside (Ara-C), or Adenine Arabinoside (Ara-A). selleckchem.com This suggests a potential avenue for future research with this compound.

There is significant preclinical evidence that deoxyuridine analogs can enhance the cytotoxic effects of the widely used chemotherapy drug 5-fluorouracil (FU). Several 5-modified deoxyuridine analogs, including 5-formyl-2′-deoxyuridine and 5-hydroxy-2′-deoxyuridine, have been shown to act synergistically with FU in cancer cell lines. This synergistic interaction leads to a dramatic increase in DNA single-strand breaks in cancer cells, causing cell death.

Research on Drug Resistance Mechanisms

Understanding how cancer cells or viruses develop resistance to a drug is critical for improving therapeutic strategies.

Antiviral Resistance: Some derivatives of this compound have shown efficacy against strains of herpes simplex virus that are resistant to other drugs. researchgate.net Research on the related compound 5-ethyl-2'-deoxyuridine indicates that HSV can develop resistance to it in cell culture. nih.gov These resistant viral variants were also found to be cross-resistant to other nucleoside analogs like acyclovir, confirming that the mechanism of action, and therefore resistance, is dependent on the virus-induced thymidine kinase enzyme. nih.gov

Antitumor Resistance: Direct research into resistance mechanisms against this compound as an antitumor agent is limited. However, insights can be drawn from mechanisms of resistance to the related antimetabolite, 5-fluorouracil (5-FU). Resistance to 5-FU in cancer cells can arise from several factors, including impaired cellular transport of the drug, reduced activity of enzymes like thymidine kinase that are required to activate the drug, or increased expression of the drug's target enzyme, thymidylate synthase. Similar mechanisms could potentially confer resistance to this compound if it were used as an antiproliferative agent.

Emerging Therapeutic and Diagnostic Applications

The primary therapeutic application of this compound and its derivatives lies in their potent antiviral activity, particularly against herpesviruses. These compounds function as thymidine analogs and, after being converted to their triphosphate form within infected cells, are incorporated into replicating viral DNA. This incorporation acts to "target" the process of viral gene replication, leading to the inhibition of viral propagation.

A range of 5-alkynyl-2'-deoxyuridines have been synthesized and tested against HSV-1, showing positive antiviral activity. nih.gov The nature of the substituent at the end of the alkynyl chain is crucial for this activity, with arylethynyl groups often demonstrating higher potency. nih.gov A closely related analog, 5-propynyloxy-2'-deoxyuridine, has been identified as a potent inhibitor of herpes simplex virus, and research suggests that the integrity of the acetylene (triple bond) group is essential for its anti-herpes activity. nih.gov The effectiveness of these compounds against strains of HSV resistant to other drugs, such as acyclovir, makes them particularly valuable candidates for further development. researchgate.netresearchgate.net

Beyond therapeutics, the alkyne group in this compound provides significant utility in molecular biology and diagnostics as a tool for DNA labeling. This application is best understood through its close analog, 5-Ethynyl-2'-deoxyuridine (EdU), which has become a widely used replacement for the traditional labeling agent 5-Bromo-2'-deoxyuridine (B1667946) (BrdU). researchgate.netnih.gov

Both BrdU and EdU are thymidine analogs that are incorporated into newly synthesized DNA during the S-phase of the cell cycle. However, their detection methods differ significantly. BrdU detection requires harsh DNA denaturation using heat or acid to expose the incorporated BrdU to a specific antibody. nih.gov This process can disrupt cell morphology and destroy other cellular epitopes.

In contrast, EdU detection utilizes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." The terminal alkyne group of the incorporated EdU reacts covalently with a fluorescently labeled azide molecule. jenabioscience.com This detection method is rapid, highly sensitive, and does not require DNA denaturation, thus preserving cellular architecture and allowing for multiplexing with other fluorescent assays. nih.gov

Given that this compound also contains an alkyne moiety, it possesses the necessary chemical handle for detection via click chemistry. This positions it as a potential agent for DNA labeling and diagnostic assays that measure cell proliferation, DNA repair, or visualize viral replication. The choice between different alkyne-substituted nucleosides can be critical, as factors like the efficiency of incorporation by cellular or viral polymerases can vary. nih.govresearchgate.net

Feature 5-Bromo-2'-deoxyuridine (BrdU) 5-Alkynyl-2'-deoxyuridines (e.g., EdU)
Incorporation Analog of thymidine, incorporated during S-phase.Analog of thymidine, incorporated during S-phase.
Detection Method Antibody-based (Immunocytochemistry).Copper-catalyzed "Click Chemistry" with a fluorescent azide.
DNA Denaturation Required (acid, heat, or DNase).Not required.
Procedure Time Longer, multi-step protocol.Faster, simpler protocol.
Sensitivity Good.High.
Preservation of Sample Disrupts cell morphology and epitopes.Preserves cellular structures and DNA integrity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-(1-Propynyl)-2'-deoxyuridine derivatives?

  • Methodological Answer : Derivatives can be synthesized via condensation reactions, such as reacting 3',5'-di-O-acetyl-5-bromomethyl-2'-deoxyuridine with amino alcohols, followed by deblocking with ammonia. Orthogonal experimental designs (e.g., optimizing cross-linking agents like tripolyphosphate) are critical for nanoparticle formulations . For alkynyl modifications, copper-catalyzed reactions with terminal alkynes or azides are viable, though reaction conditions (e.g., temperature, catalysts) must be tailored to preserve the propynyl group’s integrity .

Q. How does this compound improve nucleic acid triplex stability?

  • Methodological Answer : The propynyl group enhances triplex stability by promoting base stacking and reducing magnesium dependence. Experimental validation involves:

  • Structural analysis : NMR or X-ray crystallography to confirm third-strand interactions in triplexes (e.g., intramolecular triplexes with modified residues) .
  • Magnesium titration : Compare triplex melting temperatures (Tm) at varying Mg²⁺ concentrations to demonstrate reduced cation dependency .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store desiccated at -20°C in tightly sealed containers to prevent degradation .
  • PPE : Use protective gloves, respiratory filters for aerosol exposure, and lab coats. Avoid skin/eye contact; rinse thoroughly with water if exposed .

Advanced Research Questions

Q. How can oligonucleotides containing this compound be optimized for intracellular gene targeting?

  • Methodological Answer :

  • Design : Incorporate the modified nucleotide at positions critical for triplex formation (e.g., pyrimidine-rich regions). Use phosphoramidate or morpholino backbones to enhance nuclease resistance .
  • Validation :
  • Cellular assays : Measure gene silencing efficiency via qPCR or Western blot after transfection.
  • Imaging : Fluorescently tagged oligonucleotides to track intracellular localization .

Q. What experimental strategies resolve contradictions in enzyme compatibility (e.g., Taq polymerase) when incorporating this compound into PCR?

  • Methodological Answer :

  • Enzyme screening : Test multiple polymerases (e.g., Sequenase T7, Taq) for elongation efficiency using modified templates.
  • Template design : Use short amplicons (<200 bp) and optimize annealing temperatures.
  • Kinetic analysis : Compare incorporation rates (kₐₜ/Kₘ) of natural vs. modified dNTPs to identify enzymatic bottlenecks .

Q. How can researchers assess the antimicrobial activity of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Synthesize DNP- or DNS-tagged derivatives (e.g., 5-(6-DNP-aminohexyl-oxymethyl)-2'-deoxyuridine) via reactions with 2,4-dinitrofluorobenzene .
  • Bioassays :
  • Growth inhibition : Measure MIC (minimum inhibitory concentration) against Micrococcus luteus using broth dilution.
  • Mechanistic studies : Use radiolabeled derivatives (e.g., ¹²⁵I-UdR) to track uptake and DNA incorporation in bacterial cells .

Q. What techniques characterize the structural and functional impacts of this compound in aptamer design?

  • Methodological Answer :

  • Aptamer selection : Perform SELEX (Systematic Evolution of Ligands by Exponential Enrichment) with modified nucleotide libraries.
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare affinity of modified vs. natural aptamers (e.g., thrombin-binding aptamers) .
  • Structural modeling : Molecular dynamics simulations to predict propynyl group interactions with target proteins .

Data Analysis and Contradiction Management

Q. How should researchers address variability in triplex stability data under different ionic conditions?

  • Methodological Answer :

  • Controlled experiments : Systematically vary Mg²⁺/K⁺ concentrations and pH while monitoring Tm via UV melting curves.
  • Statistical validation : Use ANOVA to assess significance of environmental factors on triplex stability .

Q. What methods validate the metabolic incorporation of this compound into genomic DNA?

  • Methodological Answer :

  • Click chemistry : Treat cells with 5-ethynyl-2’-deoxyuridine (EdU), then perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorescent azides for visualization .
  • Mass spectrometry : Quantify modified nucleosides in enzymatically digested DNA using LC-MS/MS .

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Feasible Synthetic Routes

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Reactant of Route 1
5-(1-Propynyl)-2'-deoxyuridine
Reactant of Route 2
Reactant of Route 2
5-(1-Propynyl)-2'-deoxyuridine

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